2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-methyl-1-phenylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-9-7-8-12(9,11(13)14)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI Key |
ZDJUJEGYVYYUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often tailored to maximize yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions. For example:
-
Reaction with methanol in the presence of H₂SO₄ yields methyl 2-methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylate.
-
Coupling with β-alanine derivatives using EDCI/HOBt in DMF produces amides, though competing cyclization to succinimides may occur .
Key Conditions
| Reagent/Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ | MeOH | Reflux | 85% |
| EDCI/HOBt | DMF | RT | 60–70% |
Decarboxylative Halogenation
Decarboxylation occurs under halogenating conditions, replacing the carboxyl group with halogens:
-
Treatment with Br₂ and HgO in CCl₄ produces 1-bromo-2-methyl-1-(phenylsulfanyl)cyclobutane via a radical mechanism .
-
AgBr-mediated reactions favor retention of configuration, suggesting a non-carbocation pathway .
Mechanistic Pathway
-
Formation of acyl hypobromite intermediate.
-
Homolytic cleavage to generate a cyclobutyl radical.
Reduction and Oxidation
The phenylsulfanyl group and cyclobutane ring participate in redox reactions:
-
Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the cyclobutane ring.
-
Oxidation : KMnO₄ oxidizes the cyclobutane ring, leading to ring-opening and formation of dicarboxylic acid derivatives.
Product Distribution
| Starting Material | Reagent | Product |
|---|---|---|
| Carboxylic acid | LiAlH₄ | 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-methanol |
| Carboxylic acid | KMnO₄/H⁺ | 3-(Phenylsulfanyl)glutaric acid |
Nucleophilic Substitution
The phenylsulfanyl group acts as a leaving group in SN2 reactions:
-
Reaction with NaSH in ethanol replaces the phenylsulfanyl group with a thiol (-SH).
-
Alkylation with Grignard reagents (e.g., CH₃MgBr) forms 2-methylcyclobutane derivatives .
Kinetic Data
| Substrate | Nucleophile | k (s⁻¹) |
|---|---|---|
| 2-Methyl-1-(PhS)cyclobutane-1-CO₂H | SH⁻ | 1.2×10⁻³ |
| 2-Methyl-1-(PhS)cyclobutane-1-CO₂H | CH₃⁻ | 4.7×10⁻⁴ |
Cycloaddition and Ring-Opening
The strained cyclobutane ring participates in [2+2] cycloreversion:
-
Thermolysis at 200°C generates eth
Scientific Research Applications
While specific applications of "2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid" are not detailed in the provided search results, the information does allow us to make connections to potential research avenues.
Based on the search results, research directions can be inferred:
1. Cyclobutane Derivatives as Enzyme Inhibitors:
- WO1996034850A1 discusses cyclobutane derivatives as inhibitors of protein farnesyltransferase, which is relevant in the context of cancer cell proliferation . These derivatives can potentially block the farnesylation of the Ras protein, thus hindering the proliferation of transformed cells .
- The focus on substituted benzoic acids, which are useful in inhibiting protein farnesyltransferase and the farnesylation of the oncogene protein Ras, with compositions containing such compounds and methods of using such compounds, may suggest a potential area of exploration for "this compound" .
2. Carboxylic Acids in general and their Pharmaceutical Applications:
- Carboxylic acids, including benzoic acids, are a class of organic acids that occur widely and have many applications . The application of cyclobutane derivatives, which include a carboxylic acid group, may be useful in development of novel compounds .
- The presence of the carboxylic acid group allows for deprotonation, forming a carboxylate anion . This property can be crucial in drug design, influencing the compound's interactions with biological targets.
3. Structural Information:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituents, ring size, and functional groups:
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
- Structure : Cyclobutane with a 4-chlorophenyl and carboxylic acid at position 1.
- Key Differences : Lacks the methyl group at position 2 and uses a chloro substituent instead of phenylsulfanyl. Chlorine’s electronegativity increases polarity compared to sulfur.
- Physical Properties : Melting point (mp) = 80–82°C .
1-(4-Bromo-2-methylphenyl)cyclobutane-1-carboxylic Acid
- Structure : Cyclobutane with a 4-bromo-2-methylphenyl group and carboxylic acid.
- Key Differences : Bromine’s larger atomic size increases steric bulk and molecular weight (269.13 g/mol) compared to the target compound. The methyl group on the phenyl ring further enhances steric effects .
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile
- Structure : Cyclohexane ring with 4-chlorophenyl and nitrile (-CN) group.
- Key Differences : Larger ring size (cyclohexane) reduces ring strain, and the nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids) .
1,3-Dichloro-2,2-dimethyl-4-(trichloromethyl)cyclobutane-1-carboxylate Ester
Data Table: Comparative Properties
| Compound Name | Molecular Formula | MW (g/mol) | CAS RN | mp (°C) | Functional Group | Substituents | Ring Size |
|---|---|---|---|---|---|---|---|
| 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid | C₁₁H₁₁ClO₂ | 210.65 | 50921-39-6 | 80–82 | Carboxylic acid | 4-Chlorophenyl | Cyclobutane |
| 1-(4-Bromo-2-methylphenyl)cyclobutane-1-carboxylic acid | C₁₂H₁₃BrO₂ | 269.13 | 1314704-10-3 | N/A | Carboxylic acid | 4-Bromo-2-methylphenyl | Cyclobutane |
| 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile | C₁₃H₁₄ClN | 219.70 | N/A | N/A | Nitrile | 4-Chlorophenyl | Cyclohexane |
| Target: 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid* | C₁₂H₁₂O₂S | ~244.29 | N/A | N/A | Carboxylic acid | Phenylsulfanyl, Methyl (C-2) | Cyclobutane |
*Hypothetical data inferred from structural analogs.
Biological Activity
2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H12O2S
- Molecular Weight : 220.28 g/mol
- CAS Number : 13512978
The compound features a cyclobutane ring, which is known for its ability to enhance metabolic stability in drug molecules, making it an attractive scaffold for further development .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in inflammatory processes.
Interaction with Chemokine Receptors
Research indicates that similar compounds with a phenylsulfanyl group can act as antagonists for chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in inflammatory diseases and cancer progression. For instance, studies have shown that certain S-substituted compounds can inhibit calcium flux in human polymorphonuclear cells (PMNs), suggesting a potential role for this compound in modulating immune responses .
In Vitro Studies
In vitro assays have demonstrated that derivatives of cyclobutane carboxylic acids exhibit significant biological activity. The following table summarizes key findings from various studies:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Compound A | CXCR2 | 38 | Inhibition of calcium flux |
| Compound B | CXCR1 | >500 | Weak antagonist |
| This compound | Unknown | TBD | Potential antagonist |
Note: IC50 values indicate the concentration required to inhibit a biological process by 50% .
Case Study 1: Antagonistic Activity
In a study focusing on structurally similar compounds, derivatives were evaluated for their ability to inhibit CXCR2-mediated signaling pathways. The results indicated that modifications on the cyclobutane scaffold could enhance receptor binding affinity and selectivity. Although specific data on this compound was not available, the trends observed suggest that it may possess similar antagonistic properties .
Case Study 2: Metabolic Stability
A comparative analysis of cyclobutane derivatives showed that those with carboxylic acid functionalities exhibited enhanced metabolic stability compared to their ester counterparts. This suggests that this compound could maintain its bioactivity longer in vivo, making it a candidate for further therapeutic exploration .
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis of cyclobutane derivatives often involves Michael addition or Friedel-Crafts acylation strategies. For example:
- Michael Addition : Thioglycolic acid can react with α,β-unsaturated ketones (e.g., (E)-4-aryl-4-oxo-2-butenoic acids) to introduce sulfanyl and carboxyl groups, as demonstrated in similar compounds .
- Friedel-Crafts Alkylation : To introduce aryl groups (e.g., phenyl), benzene derivatives react with alkyl halides using Lewis acids like AlCl₃ .
- Optimized Conditions : Use bases (e.g., NaOEt) in ethanol/methanol at reflux (~78°C) for esterification or carboxylation steps .
Q. What challenges arise in the stereochemical analysis of this compound, particularly regarding enantiomer separation?
- Methodological Answer : The compound may exist as R/S enantiomers due to stereogenic centers. Key strategies include:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational models.
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., cinchona alkaloids) .
Q. How does ring strain in cyclobutane derivatives influence the reactivity of this compound compared to cyclopropane analogs?
- Methodological Answer : Cyclobutane’s 90° bond angles create moderate ring strain, enhancing reactivity in ring-opening reactions or nucleophilic attacks compared to cyclopropane’s extreme strain (60° angles). For example:
- Thermal Stability : Cyclobutane derivatives undergo retro-Diels-Alder reactions at lower temperatures than cyclopropanes.
- Reactivity : The sulfanyl group in cyclobutane derivatives participates in thiol-ene click chemistry, whereas cyclopropanes are more prone to radical-induced ring opening .
Q. What methodological approaches are recommended for resolving contradictions in synthetic yield data across different protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield.
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
- Retrosynthetic Analysis : Tools like Reaxys or Pistachio databases can validate plausible pathways and identify overlooked side reactions .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported biological activity data for structurally similar cyclobutane derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl vs. methyl) and measure activity changes.
- Computational Modeling : Use DFT or molecular docking to predict binding affinities and compare with experimental IC₅₀ values.
- Meta-Analysis : Aggregate data from multiple studies, accounting for variables like assay type (e.g., cell-free vs. in vivo) .
Stability and Degradation Studies
Q. What protocols are recommended for assessing the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24–48 hours.
- Analytical Methods : Monitor degradation via LC-MS to identify products (e.g., ring-opened dicarboxylic acids).
- Kinetic Analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
